Ribavirin 5'-diphosphate
Overview
Description
Synthesis Analysis
The synthesis of ribavirin 5'-diphosphate and related compounds has been an area of interest due to ribavirin's antiviral properties. One approach involves the synthesis of a pentadecamer of the 5'-phosphate of ribavirin, highlighting methodologies such as the methyl phosphoramidite approach to oligoribonucleotides (Dawson et al., 1990).
Molecular Structure Analysis
The molecular structure of ribavirin and its derivatives, including the 5'-diphosphate form, is crucial for understanding its interaction with viral enzymes. Structural analyses have provided insights into how ribavirin 5'-triphosphate competes with natural substrates like GTP, offering a glimpse into the inhibition mechanisms at the molecular level (Benarroch et al., 2004).
Chemical Reactions and Properties
Ribavirin 5'-diphosphate's chemical reactivity, especially its inhibitory effect on viral enzymes, underscores its potential therapeutic value. It inhibits the human immunodeficiency virus reverse transcriptase and dengue virus mRNA 2′-O-methyltransferase, illustrating its broad-spectrum antiviral activity (Fernandez-Larsson & Patterson, 1990; Benarroch et al., 2004).
Physical Properties Analysis
The physical properties of ribavirin 5'-diphosphate, such as solubility and stability, are essential for its formulation and delivery in antiviral therapies. These properties are influenced by the molecular structure and the presence of functional groups that interact with biological molecules and solvents.
Chemical Properties Analysis
The chemical properties of ribavirin 5'-diphosphate, including its reactivity with viral enzymes and its role in inhibiting viral replication, are central to its mechanism of action. The compound's ability to inhibit viral RNA polymerase and its competitive inhibition of the capping of viral mRNA are key features of its antiviral activity (Goswami et al., 1979).
Scientific Research Applications
Inhibition of HIV Reverse Transcriptase : Ribavirin 5'-diphosphate inhibits the human immunodeficiency virus (HIV) reverse transcriptase in vitro. It is more inhibitory than ribavirin-5'-triphosphate and even unphosphorylated ribavirin has a detectable inhibitory effect (Fernandez-Larsson & Patterson, 1990).
Inhibition of Dengue Virus Enzyme : Ribavirin 5'-triphosphate inhibits the dengue virus 2′-O-methyltransferase NS5 domain. The binding of ribavirin 5'-triphosphate to this enzyme has been structurally analyzed, offering insights for antiviral agent design against flaviviruses (Benarroch et al., 2004).
Suppression of mRNA Capping in Various Viruses : Ribavirin triphosphate competitively inhibits the capping guanylation of viral mRNA, affecting a wide range of both DNA and RNA viruses. This mechanism could explain the antiviral potency of ribavirin (Goswami et al., 1979).
Inhibition of Influenza Virus RNA Polymerase : Ribavirin 5'-triphosphate selectively inhibits influenza virus ribonucleic acid polymerase. It competes with adenosine 5'-triphosphate and guanosine 5'-triphosphate, thereby inhibiting the virus replication (Eriksson et al., 1977).
Impact on Vesicular Stomatitis Virus : Phosphorylated forms of ribavirin inhibit vesicular stomatitis virus transcription. Ribavirin 5'-diphosphate is particularly effective in inhibiting RNA synthesis in sensitive viral systems (Toltzis, O'Connell & Patterson, 1988).
Elucidation of Ribavirin's Molecular Action : Studies have focused on understanding the molecular action of ribavirin, especially its conversion into active phosphorylated metabolites, which are crucial in its antiviral activities (Wei et al., 2012).
Role as an RNA Virus Mutagen : Ribavirin triphosphate, when incorporated by viral RNA polymerase, can cause mutagenesis of the viral genome, leading to 'error catastrophe' and thereby exerting its antiviral activity (Crotty et al., 2000).
Future Directions
Ribavirin has proven to be effective against several viruses in the clinical setting and a multitude of viruses in vitro . With up to five different proposed mechanisms of action, recent advances have begun to discern the hierarchy of antiviral effects at play depending on the virus and the host conditions under scrutiny . Further analyses are thus required to accurately identify mechanisms to more optimally determine clinical treatments .
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O11P2/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(22-8)1-21-25(19,20)23-24(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H,19,20)(H2,16,17,18)/t3-,4-,5-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSPXPQHONXITJ-AFCXAGJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O11P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212489 | |
Record name | Ribavirin 5'-diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ribavirin 5'-diphosphate | |
CAS RN |
63142-70-1 | |
Record name | Ribavirin diphosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63142-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ribavirin 5'-diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063142701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ribavirin 5'-diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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